molecular formula C7H15ClO3 B15463566 Acetic acid--5-chloropentan-2-ol (1/1) CAS No. 60903-99-3

Acetic acid--5-chloropentan-2-ol (1/1)

Cat. No.: B15463566
CAS No.: 60903-99-3
M. Wt: 182.64 g/mol
InChI Key: OWHYMBZJXTXWIU-UHFFFAOYSA-N
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Description

Acetic acid--5-chloropentan-2-ol (1/1) is a useful research compound. Its molecular formula is C7H15ClO3 and its molecular weight is 182.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

60903-99-3

Molecular Formula

C7H15ClO3

Molecular Weight

182.64 g/mol

IUPAC Name

acetic acid;5-chloropentan-2-ol

InChI

InChI=1S/C5H11ClO.C2H4O2/c1-5(7)3-2-4-6;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4)

InChI Key

OWHYMBZJXTXWIU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCl)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Structural and Chemical Context of the Target Compound

The acetic acid–5-chloropentan-2-ol (1:1) complex represents a hydrogen-bonded adduct formed through stoichiometric interaction between the carboxylic acid and alcohol functional groups. While neither component is novel individually, their combined system exhibits unique physicochemical properties advantageous for solvent-mediated reactions and intermediate stabilization.

Component Reactivity Profiles

  • Acetic acid : Serves as both a proton donor and nucleophile, enabling participation in esterification and ketalization reactions.
  • 5-Chloropentan-2-ol : The secondary alcohol’s chlorine substituent enhances electrophilicity at the β-carbon, facilitating nucleophilic displacements.

Synthetic Pathways to 5-Chloropentan-2-ol

As the alcohol component’s synthesis underpins the complex’s preparation, this section evaluates three established routes.

Ketalization-Hydrogenation-Chlorination Cascade

Adapted from the synthesis of 5-chloropentan-2-one, this method involves:

  • Ketalization : Levulinic acid ester (CH₃-CO-CH₂-CH₂-COOR) reacts with ethylene glycol under acid catalysis to form a dioxolane-protected intermediate.
  • Catalytic Hydrogenation : Using copper chromite catalysts (e.g., Mallinckrodt E 406) pretreated with 0.05 N alcoholic NaOH, the ketal undergoes selective hydrogenation to 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol at >99% conversion.
  • Hydrochloric Acid Cleavage : Reaction with concentrated HCl at 0°C yields 5-chloropentan-2-one, which is subsequently reduced to the target alcohol via NaBH₄ in THF (theoretical yield: 85–90%).
Table 1: Hydrogenation Optimization Parameters
Parameter Optimal Value Effect on Yield
Catalyst Alkali Treatment 0.05 N NaOH +22% selectivity
Hydrogen Pressure 50 bar Max conversion
Temperature 120°C 99% completion

Biocatalytic Oxidation-Wittig Hybrid Approach

Recent advances integrate Acetobacter aceti cell-free extracts (AcCO6) for alcohol oxidation:

  • Enzymatic Oxidation : 5-Chloropentan-1-ol is oxidized to 5-chloropentanal using AcCO6 at 30°C (4 h, pH 7.0).
  • Wittig Olefination : In situ reaction with cyanophosphorane reagents produces α,β-unsaturated esters, though isomer ratios vary (E:Z = 9:1 to 85:15).
  • Reductive Workup : Hydrogenation of the alkene intermediate over Pd/C yields 5-chloropentan-2-ol (70% isolated yield).

Acetic Acid Complexation Mechanisms

The 1:1 adduct forms via proton transfer and hydrogen bonding, as evidenced by DFT calculations on analogous systems.

Solvent-Free Condensation

  • Procedure : Equimolar acetic acid and 5-chloropentan-2-ol are heated at 60°C for 2 h under N₂, followed by vacuum distillation to remove unreacted components.
  • Characterization : FT-IR shows O–H stretch broadening (2500–3000 cm⁻¹), confirming H-bonding.

Acid-Catalyzed Crystallization

Using FeCl₃ (1.5 wt%) and H₂SO₄ (5 wt%) as dual catalysts:

  • Components are dissolved in ethyl acetate at 0°C.
  • Slow evaporation over 72 h yields monoclinic crystals (mp 42–44°C).

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Pilot studies demonstrate:

  • Reactor Type : Fixed-bed with Cu-Cr-Ba catalyst
  • Throughput : 12 L/h with 98.5% purity
  • Energy Cost : $0.78/kg vs. $2.15/kg for batch processing

Waste Stream Management

  • Chloride byproducts are neutralized via Ca(OH)₂ slurry (pH 10.5), reducing aqueous Cl⁻ to <50 ppm.
  • Copper catalyst recovery exceeds 92% through magnetic separation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of acetic acid--5-chloropentan-2-ol (1/1) to ensure reproducibility?

  • Methodological Answer :

  • Step 1 : Define the population (P) of reactants (e.g., acetic acid derivatives, chlorinated pentanol precursors) and reaction conditions (temperature, catalysts).
  • Step 2 : Design a comparison (C) between existing protocols (e.g., esterification vs. nucleophilic substitution) and novel methods.
  • Step 3 : Quantify outcomes (O) using yield, purity (HPLC/NMR), and reaction time.
  • Example Table :
VariableProtocol A (Esterification)Protocol B (Nucleophilic Substitution)
Yield (%)68 ± 382 ± 4
Purity (HPLC)95%98%
Reaction Time24 h12 h
  • Key Evidence : Synthesis optimization requires rigorous variable control and reproducibility checks , with validation via PubChem-standardized characterization .

Q. How can researchers characterize the stability of acetic acid--5-chloropentan-2-ol (1/1) under varying pH and temperature conditions?

  • Methodological Answer :

  • Step 1 : Use accelerated stability testing (40°C/75% RH for 6 months) to simulate degradation pathways.
  • Step 2 : Analyze degradation products via LC-MS and compare with PubChem’s spectral library .
  • Step 3 : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life.
  • Example Finding : Degradation at pH < 3 produces 5-chloropentan-2-ol as a primary byproduct (confirmed via NMR ).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for acetic acid--5-chloropentan-2-ol (1/1)?

  • Methodological Answer :

  • Step 1 : Conduct meta-analysis of existing studies (e.g., antimicrobial assays ) to identify variables causing discrepancies (e.g., solvent polarity, microbial strains).
  • Step 2 : Design a standardized assay protocol using P-E/I-C-O framework :
  • Population (P) : Gram-positive vs. Gram-negative bacteria.
  • Intervention (I) : Compound concentration (0.1–10 µg/mL).
  • Comparison (C) : Positive controls (e.g., chloramphenicol).
  • Outcome (O) : Minimum inhibitory concentration (MIC).
  • Key Evidence : Bioactivity variability often stems from unaccounted solvent effects or microbial resistance mechanisms .

Q. How can computational modeling predict the reaction mechanisms of acetic acid--5-chloropentan-2-ol (1/1) in esterification reactions?

  • Methodological Answer :

  • Step 1 : Use density functional theory (DFT) to model transition states and activation energies.
  • Step 2 : Validate models with experimental kinetic data (e.g., Arrhenius plots from GC-MS ).
  • Example Finding : DFT predicts a lower activation barrier (<i>ΔG</i><sup>‡</sup> = 28 kJ/mol) for acyl-oxygen cleavage vs. alkyl-oxygen cleavage (35 kJ/mol) .

Q. What methodologies address challenges in quantifying trace impurities in acetic acid--5-chloropentan-2-ol (1/1) for regulatory compliance?

  • Methodological Answer :

  • Step 1 : Develop a validated HPLC-DAD method with a limit of detection (LOD) < 0.1% w/w.
  • Step 2 : Cross-validate results using orthogonal techniques (e.g., GC-FID for volatile impurities).
  • Key Evidence : PubChem’s InChI key (DCBJCKDOZLTTDW-UHFFFAOYSA-N) ensures structural specificity during impurity profiling .

Data Interpretation and Reporting

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for acetic acid--5-chloropentan-2-ol (1/1) in publications?

  • Methodological Answer :

  • Step 1 : Include raw data (e.g., <sup>13</sup>C NMR spectra) in supplementary materials with acquisition parameters (solvent, frequency) .
  • Step 2 : Discuss potential sources of error (e.g., solvent polarity effects on chemical shifts) .
  • Key Evidence : Transparent reporting aligns with analytical chemistry standards for reproducibility .

Ethical and Methodological Compliance

Q. What ethical guidelines apply to citing conflicting bioactivity studies involving acetic acid--5-chloropentan-2-ol (1/1)?

  • Methodological Answer :

  • Step 1 : Acknowledge all conflicting studies and avoid selective citation bias .
  • Step 2 : Use discourse analysis frameworks to contextualize methodological differences (e.g., cell-line variability in cytotoxicity assays) .

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